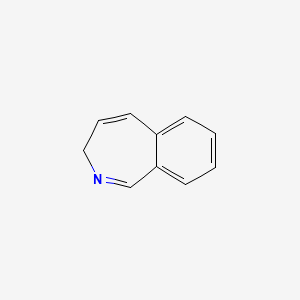
3H-2-benzazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-2-benzazepine is a heterocyclic compound that features a seven-membered ring containing nitrogen. This compound is part of the benzazepine family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzene ring fused to an azepine ring, making it an important scaffold in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-benzazepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors to form the seven-membered ring. For instance, the reductive rearrangement of oximes in the presence of boron trifluoride etherate and boron hydride-dimethyl sulfide complex has been used to synthesize benzazepines . Another method involves the Beckmann rearrangement of ketoximes under mild conditions using cyanuric chloride in dimethylformamide .
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions due to their efficiency and high yield. For example, a four-component reaction involving isatin derivatives, α-haloketones, activated acetylenic compounds, and isoquinoline in the presence of potassium fluoride/clinoptilolite nanoparticles in an acidic solution of hydrogen peroxide has been reported . This method is advantageous due to its eco-friendly nature and the simplicity of catalyst removal.
化学反応の分析
Types of Reactions
3H-2-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce hydrogenated benzazepines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
3H-2-benzazepine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.
Medicine: Benzazepine derivatives have shown promise in treating cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure.
Industry: this compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3H-2-benzazepine involves its interaction with specific molecular targets and pathways. For instance, certain benzazepine derivatives act as dopamine receptor antagonists, influencing neurotransmitter signaling in the brain . Other derivatives inhibit enzymes like squalene synthase, affecting lipid metabolism . The exact mechanism depends on the specific structure and functional groups present on the benzazepine scaffold.
類似化合物との比較
Similar Compounds
- 1-benzazepine
- 2-benzazepine
- Dibenzazepine
- Thiazipine
Uniqueness
3H-2-benzazepine is unique due to its specific ring structure and the position of the nitrogen atom. This configuration imparts distinct chemical and biological properties compared to other benzazepine isomers and related compounds. For example, 1-benzazepine and 2-benzazepine differ in the position of the nitrogen atom, leading to variations in their reactivity and biological activity .
特性
CAS番号 |
264-20-0 |
|---|---|
分子式 |
C10H9N |
分子量 |
143.18 g/mol |
IUPAC名 |
3H-2-benzazepine |
InChI |
InChI=1S/C10H9N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-6,8H,7H2 |
InChIキー |
SRIAVEAVYZWELE-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=CC=CC=C2C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



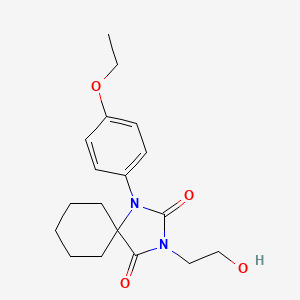
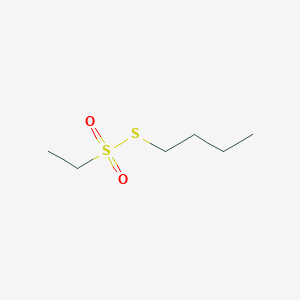
![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)
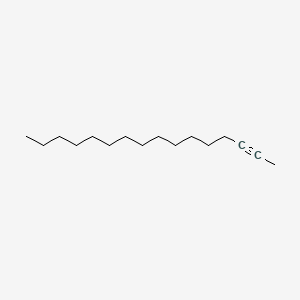
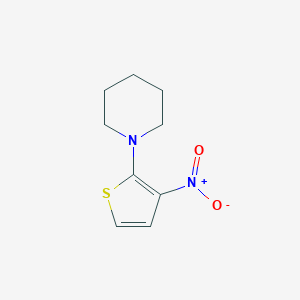
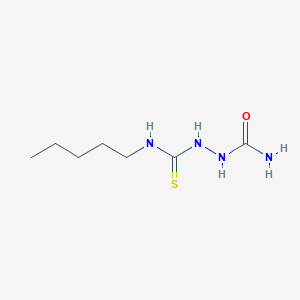
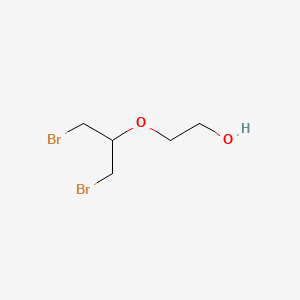
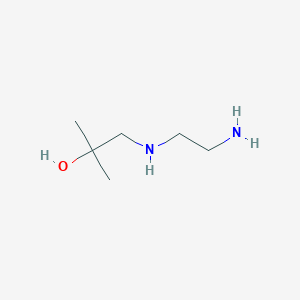
![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
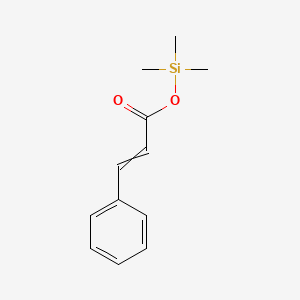
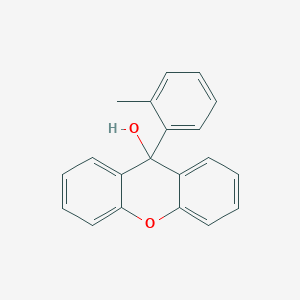
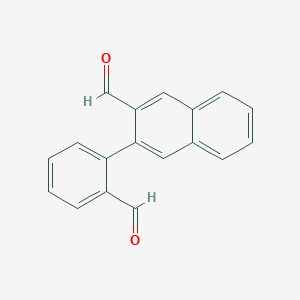
![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)
